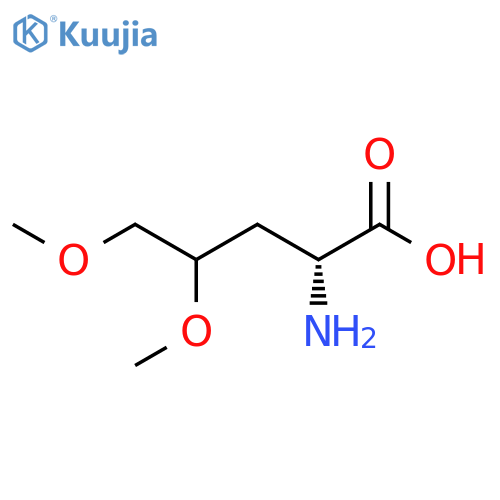Cas no 1998854-18-4 ((2R)-2-amino-4,5-dimethoxypentanoic acid)

1998854-18-4 structure
商品名:(2R)-2-amino-4,5-dimethoxypentanoic acid
(2R)-2-amino-4,5-dimethoxypentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-4,5-dimethoxypentanoic acid
- EN300-1297179
- 1998854-18-4
-
- インチ: 1S/C7H15NO4/c1-11-4-5(12-2)3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1
- InChIKey: PXUZMPRQSAVJDO-PRJDIBJQSA-N
- ほほえんだ: O(C)C(COC)C[C@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 177.10010796g/mol
- どういたいしつりょう: 177.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- 疎水性パラメータ計算基準値(XlogP): -3.2
(2R)-2-amino-4,5-dimethoxypentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297179-10.0g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 10g |
$6082.0 | 2023-06-06 | ||
| Enamine | EN300-1297179-2500mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 2500mg |
$2211.0 | 2023-09-30 | ||
| Enamine | EN300-1297179-1.0g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 1g |
$1414.0 | 2023-06-06 | ||
| Enamine | EN300-1297179-2.5g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 2.5g |
$2771.0 | 2023-06-06 | ||
| Enamine | EN300-1297179-0.5g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 0.5g |
$1357.0 | 2023-06-06 | ||
| Enamine | EN300-1297179-0.1g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 0.1g |
$1244.0 | 2023-06-06 | ||
| Enamine | EN300-1297179-50mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 50mg |
$948.0 | 2023-09-30 | ||
| Enamine | EN300-1297179-250mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 250mg |
$1038.0 | 2023-09-30 | ||
| Enamine | EN300-1297179-10000mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 10000mg |
$4852.0 | 2023-09-30 | ||
| Enamine | EN300-1297179-500mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 500mg |
$1084.0 | 2023-09-30 |
(2R)-2-amino-4,5-dimethoxypentanoic acid 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
1998854-18-4 ((2R)-2-amino-4,5-dimethoxypentanoic acid) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
